molecular formula C21H24BrNO3 B11594488 2-(4-Bromophenyl)-6-ethoxy-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate

2-(4-Bromophenyl)-6-ethoxy-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate

Cat. No.: B11594488
M. Wt: 418.3 g/mol
InChI Key: JTMJWQFQFQGGFK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-ethoxy-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is an organic compound with a complex structure that includes a bromophenyl group, an ethoxy group, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-ethoxy-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-ethoxy-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted bromophenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-6-ethoxy-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-ethoxy-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-6-ethoxy-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is unique due to its combination of a bromophenyl group, an ethoxy group, and a tetrahydroquinoline core. This unique structure imparts specific chemical properties and potential biological activities that are not observed in simpler related compounds.

Properties

Molecular Formula

C21H24BrNO3

Molecular Weight

418.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-6-ethoxy-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate

InChI

InChI=1S/C21H24BrNO3/c1-5-25-16-10-11-18-17(12-16)20(26-13(2)24)21(3,4)19(23-18)14-6-8-15(22)9-7-14/h6-12,19-20,23H,5H2,1-4H3

InChI Key

JTMJWQFQFQGGFK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C(C2OC(=O)C)(C)C)C3=CC=C(C=C3)Br

Origin of Product

United States

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